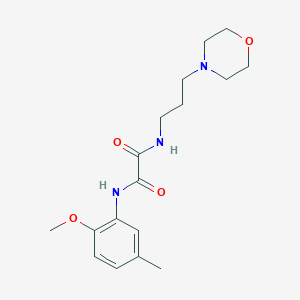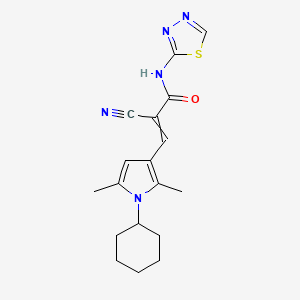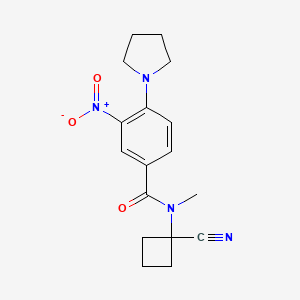![molecular formula C18H23N3O2 B2734744 N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1252900-75-6](/img/structure/B2734744.png)
N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of N-tert-butylacetamide . N-tert-butylacetamide is a simple amide with a tert-butyl group attached to the nitrogen atom . The compound you’re asking about seems to have additional aromatic and pyridazine rings attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Dinuclear Zinc Complexes : A study by Kahnes, Görls, and Westerhausen (2011) details the synthesis of dinuclear zinc complexes using similar compounds. This research highlights the structural possibilities and potential applications in organometallic chemistry and catalysis (Kahnes, Görls, & Westerhausen, 2011).
Pharmacological Research
- Cardiotonic Agents : Research by Robertson et al. (1986) explored dihydropyridazinone derivatives as cardiotonic agents, which may inform the pharmacological potential of similar compounds (Robertson et al., 1986).
Biochemical Studies
- Mitochondrial Function : A study by Ohba, Kanazawa, Kakiuchi, and Tsukada (2016) on the effects of acetaminophen on mitochondrial complex I activity may provide insights into how similar compounds interact with cellular processes (Ohba, Kanazawa, Kakiuchi, & Tsukada, 2016).
Organic Synthesis Applications
- Reformatsky Reagent in Synthesis : Research by Robinson and Wyatt (1993) on the use of tert-butoxycarbonylmethylzinc bromide in the Reformatsky reaction demonstrates an application in organic synthesis, relevant to similar compounds (Robinson & Wyatt, 1993).
- Lanthanide-Catalyzed Transamidation : Çalimsiz and Lipton (2005) discussed the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine using lanthanide-catalyzed transamidation, which might offer insights into similar synthetic processes (Çalimsiz & Lipton, 2005).
Cognitive Enhancement Studies
- Learning and Memory : Sakurai, Ojima, Yamasaki, Kojima, and Akashi (1989) investigated the effects of a similar compound on learning and memory in rats, suggesting potential neuropharmacological applications (Sakurai et al., 1989).
Optoelectronics and Catalysis
- Optoelectronic Properties : Panda, Virkler, and Detty (2003) examined chalcogenopyrylium dyes with various substituents, including 2,6-dimethylphenyl, providing insight into the optoelectronic applications of similar compounds (Panda, Virkler, & Detty, 2003).
Protective Group Chemistry
- Hydroxyl Group Protection : Corey and Venkateswarlu (1972) discussed the protection of hydroxyl groups using derivatives like dimethyl-tert-butylsilyl, which may be relevant in similar chemical contexts (Corey & Venkateswarlu, 1972).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Properties : Sukuroglu et al. (2012) synthesized 3(2H)-pyridazinone derivatives with antibacterial, antifungal, antimycobacterial, and cytotoxic activities, indicating the potential of similar compounds in antimicrobial and anticancer research (Sukuroglu et al., 2012).
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-6-7-14(10-13(12)2)15-8-9-17(23)21(20-15)11-16(22)19-18(3,4)5/h6-10H,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJRXBKHOETNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2734662.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2734663.png)


![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)

methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)

![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
![N~6~-(3-methoxybenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2734681.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
